Erysolin

説明

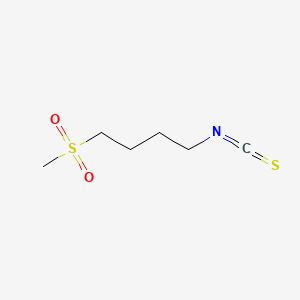

structure given in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-isothiocyanato-4-methylsulfonylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-11(8,9)5-3-2-4-7-6-10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCZPWWLBZOFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198449 | |

| Record name | Erysolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-84-7 | |

| Record name | Erysolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erysolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erysolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erysolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erysolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZLS8P7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Erysolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysolin, a naturally occurring isothiocyanate found in cruciferous vegetables, has emerged as a compound of significant interest in oncological research due to its potent anti-cancer and chemopreventive properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects. The primary mechanisms of action include the induction of apoptosis through modulation of the p53 signaling pathway, the generation of reactive oxygen species (ROS), the activation of the Nrf2/ARE pathway leading to the induction of phase II detoxification enzymes, and the inhibition of phase I metabolic enzymes such as Cytochrome P450 1A1 (CYP1A1). This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is an isothiocyanate, a class of organic compounds characterized by the functional group –N=C=S. It is a structural analog of sulforaphane, another well-studied isothiocyanate with known anti-cancer activities.[1] this compound has demonstrated significant efficacy in inhibiting the growth of a variety of cancer cell lines, including those of the breast, colon, and liver.[2][3] Its multifaceted mechanism of action, targeting several key pathways involved in cancer progression, makes it a promising candidate for further investigation and potential therapeutic development.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.

Modulation of the p53-MDM2 Pathway

In silico and in vitro studies have indicated that this compound can disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1][2] By binding to MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This stabilization and activation of p53 leads to the transcription of pro-apoptotic genes, including BAX, and the subsequent initiation of the apoptotic cascade.[1] This suggests a potential therapeutic strategy for cancers with wild-type p53.

Activation of the Extrinsic Apoptotic Pathway

Evidence suggests that this compound may primarily activate the extrinsic, or death receptor-mediated, pathway of apoptosis. This is supported by findings that show this compound treatment leads to the activation of caspase-8, a key initiator caspase in this pathway.[1] The activation of caspase-8 subsequently triggers a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

Quantitative Data: Apoptosis and Cell Viability

The following table summarizes the observed effects of this compound on apoptosis and cell viability in human breast cancer cell lines after 72 hours of incubation.[2]

| Cell Line | This compound Concentration (µM) | Apoptosis (%) |

| MCF-7 | 50 | 50-70 |

| MDA-MB-231 | 10 | 20 |

| 50 | 50-70 |

Generation of Reactive Oxygen Species (ROS)

This compound has been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[1] While low levels of ROS can promote cancer cell survival, excessive ROS accumulation leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis.[4] This pro-oxidant activity of this compound contributes significantly to its cytotoxic effects against malignant cells.

Modulation of Cellular Metabolism and Detoxification

This compound plays a dual role in cellular metabolism by inhibiting phase I enzymes and inducing phase II enzymes, a characteristic shared by many isothiocyanates. This modulation can prevent the activation of pro-carcinogens and enhance their detoxification and elimination.

Inhibition of Phase I Enzymes: CYP1A1

This compound has been identified as an inhibitor of Cytochrome P450 1A1 (CYP1A1), a phase I enzyme involved in the metabolic activation of numerous pro-carcinogens, including benzo[a]pyrene. By inhibiting CYP1A1, this compound can reduce the formation of carcinogenic metabolites, thus exerting a chemopreventive effect.

Quantitative Data: CYP1A1 Inhibition

| Cell Line | Treatment | This compound Concentration (µM) | Inhibition of CYP1A1 Activity (%) |

| HepG2 | Benzo[a]pyrene-treated | 5 | 50 |

Induction of Phase II Detoxification Enzymes via the Nrf2/ARE Pathway

This compound is an inducer of phase II detoxification enzymes, which play a crucial role in neutralizing and facilitating the excretion of carcinogens and other xenobiotics.[3] This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound and other electrophilic compounds can modify cysteine residues on Keap1, leading to the dissociation and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of genes encoding phase II enzymes, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptosis Signaling Pathway

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Candidate Dietary Phytochemicals Modulate Expression of Phase II Enzymes GSTP1 and NQO1 in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. signosisinc.com [signosisinc.com]

- 5. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 6. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Erysolin: A Technical Guide to its Role in Cancer Chemoprevention

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erysolin, a naturally occurring isothiocyanate found in cruciferous vegetables such as rocket (Eruca sativa), is emerging as a compound of significant interest in the field of cancer chemoprevention.[1][2] As an analogue of the well-studied sulforaphane, this compound exhibits potent anticancer and antioxidative properties.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's chemopreventive effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms of action include the induction of apoptosis in cancer cells and the activation of the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. This document synthesizes current preclinical findings to serve as a resource for researchers and professionals engaged in the discovery and development of novel cancer therapies.

Molecular Mechanisms of Action

This compound exerts its chemopreventive effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) in malignant cells and by upregulating the body's natural defense mechanisms against oxidative stress.

Induction of Apoptosis

This compound has demonstrated a significant ability to induce apoptosis in various cancer cell lines.[1] In silico and in vitro studies have elucidated a mechanism that involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

The proposed mechanism suggests that this compound binds to and inhibits the anti-apoptotic protein Bcl-2.[1] This action disrupts the balance of pro- and anti-apoptotic proteins, favoring cell death. Furthermore, this compound shows a high affinity for the p53-MDM2 interface, which may lead to the stabilization and activation of the p53 tumor suppressor protein.[1][3] Activated p53 can then trigger apoptosis. The induction of caspase-8 has also been observed, strongly suggesting the involvement of the extrinsic, death receptor-mediated pathway of apoptosis.[1]

Activation of the Keap1-Nrf2 Antioxidant Pathway

A cornerstone of this compound's chemopreventive activity is its ability to induce phase II detoxification enzymes.[2] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[4][5]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] Isothiocyanates like this compound are electrophilic compounds that can react with specific cysteine residues on Keap1.[7] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective proteins, including glutathione S-transferases (GSTs) and NADPH: quinone oxidoreductase (NQO1).[8][9] This enhanced antioxidant capacity helps neutralize carcinogens and protect cells from oxidative damage, a key factor in cancer initiation.[10]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from in vitro studies assessing the pro-apoptotic and antitumor activity of this compound.

Table 1: Apoptosis Induction in Human Breast Cancer Cell Lines

| Cell Line | This compound Concentration | Incubation Time | Apoptosis (%) | Reference |

|---|---|---|---|---|

| MCF-7 (p53 wild type, ER-α positive) | 10 µM | 72 h | No response | [1][3] |

| 50 µM | 72 h | 50% | [1][3] | |

| MDA-MB-231 (p53 mutant, ER-α negative) | 10 µM | 72 h | 20% | [1][3] |

| | 50 µM | 72 h | 70% |[1][3] |

Data normalized against vehicle control.

Table 2: Antitumor Spectrum of this compound and its Metabolites

| Compound | Target Cancer Cell Lines with "Good Antitumor Activities" | Reference |

|---|---|---|

| This compound | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver), A549 (Lung), SW480 (Colon) | [11][12] |

| ERY-GSH (Metabolite) | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver), A549 (Lung), SW480 (Colon) | [11][12] |

| ERY-NAC (Metabolite) | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver), A549 (Lung), SW480 (Colon) |[11][12] |

Note: Specific IC50 values were not detailed in the referenced literature, which reported "good antitumor activities."

Key Experimental Protocols

The following methodologies are central to the investigation of this compound's bioactivity.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7, MDA-MB-231, and HepG2 are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at specified concentrations (e.g., 10 µM, 50 µM) for a defined period (e.g., 72 hours). A vehicle control (DMSO alone) is run in parallel.

Apoptosis Quantification by Flow Cytometry (FACS)

-

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

-

Procedure:

-

Harvest cells by trypsinization after treatment with this compound.

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The data is processed using software like Cell Quest Pro to quantify the percentage of cells in each quadrant (live, apoptotic, necrotic).[3]

-

In Silico Molecular Docking

-

Principle: A computational technique to predict the binding affinity and orientation of a small molecule (ligand, e.g., this compound) to the binding site of a target protein.

-

Procedure:

-

Obtain the 3D crystal structures of target proteins (e.g., Bcl2, MDM2) from a protein data bank.

-

Prepare the protein and ligand structures for docking using software like AutoDock Tools.

-

Define the binding site (grid box) on the target protein.

-

Run the docking simulation to generate multiple binding poses.

-

Analyze the results based on binding energy (affinity) and interaction patterns (e.g., hydrogen bonds). The results are often visualized using software like PyMol.[3]

-

Conclusion and Future Directions

This compound presents a compelling profile as a cancer chemopreventive agent. Its dual action of inducing apoptosis in cancer cells and bolstering cellular antioxidant defenses through the Nrf2 pathway positions it as a promising candidate for further investigation.[1][2] The evidence suggests activity across a range of cancer types, including breast, colon, and liver cancers.[11][12][13]

For drug development professionals, this compound and its metabolites offer a valuable chemical scaffold. Future research should focus on:

-

Preclinical In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and bioavailability of this compound in animal models of carcinogenesis is a critical next step.

-

Toxicology: Comprehensive safety and toxicity profiles must be established before any consideration for clinical trials.

-

Synergistic Combinations: Investigating this compound in combination with conventional chemotherapeutic drugs could reveal synergistic effects, potentially enhancing efficacy while reducing toxicity.[14]

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to determine the chemopreventive potential of this compound in high-risk human populations.[15]

References

- 1. In Silico Prediction of Mechanism of this compound-induced Apoptosis in Human Breast Cancer Cell Lines [article.sapub.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dysfunctional KEAP1-NRF2 interaction in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The anti-carcinogenesis properties of erianin in the modulation of oxidative stress-mediated apoptosis and immune response in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documentsdelivered.com [documentsdelivered.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemoprevention Trials - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of Erysolin and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysolin, an isothiocyanate found in cruciferous vegetables, and its primary metabolites, this compound-glutathione (ERY-GSH) and this compound-N-acetylcysteine (ERY-NAC), have demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action, metabolism, and anticancer properties of this compound and its derivatives. Detailed experimental protocols for key assays and visual representations of the core signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Introduction

This compound (4-methylsulfonylbutyl isothiocyanate) is a naturally occurring isothiocyanate that has garnered scientific interest for its potential health benefits, most notably its anticancer effects.[1] Like other isothiocyanates such as sulforaphane, this compound's biological activity is largely attributed to its ability to modulate cellular signaling pathways involved in oxidative stress response and apoptosis.[1][2] Upon ingestion, this compound is metabolized, primarily through the mercapturic acid pathway, into conjugates such as ERY-GSH and ERY-NAC, which have also been shown to possess antitumor properties.[3][4] This guide will delve into the quantitative biological data, experimental methodologies, and the intricate signaling cascades associated with this compound and its metabolites.

Quantitative Biological Activity

| Compound | Target Cell Line | Reported Activity |

| This compound | MCF-7, HeLa, HepG2, A549, SW480 | Good antitumor activity |

| ERY-GSH | MCF-7, HeLa, HepG2, A549, SW480 | Good antitumor activity |

| ERY-NAC | MCF-7, HeLa, HepG2, A549, SW480 | Good antitumor activity |

Table 1: Summary of Reported Antitumor Activity of this compound and its Metabolites.[3]

Metabolism of this compound

The primary metabolic route for this compound in vivo is the mercapturic acid pathway.[4] This process involves the conjugation of this compound with glutathione (GSH), a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting this compound-GSH conjugate is then sequentially metabolized to a cysteine conjugate and finally to the N-acetylcysteine conjugate (mercapturic acid), which is then excreted.[4]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A primary mechanism through which this compound exerts its cytoprotective and anticancer effects is the activation of the Keap1-Nrf2 signaling pathway.[2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Induction of Apoptosis

In addition to its effects on the Nrf2 pathway, this compound has been shown to induce apoptosis in cancer cells. In silico studies suggest that this compound may promote apoptosis through the intrinsic pathway by interacting with members of the Bcl-2 family of proteins.[7] It is hypothesized that this compound can inhibit anti-apoptotic proteins like Bcl-2, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins. This shift in balance can lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its metabolites on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549, SW480)

-

Complete cell culture medium

-

96-well plates

-

This compound, ERY-GSH, ERY-NAC stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound, ERY-GSH, or ERY-NAC for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Nrf2 Activation Assay (Western Blot)

This protocol is to determine the effect of this compound on the nuclear translocation of Nrf2.

Materials:

-

Cancer cell line

-

This compound stock solution

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Separate 20-40 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C. Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a cytoplasmic marker.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 substrate (Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometer with 380 nm excitation and 440 nm emission filters

Procedure:

-

Prepare cell lysates from cells treated with this compound.

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Add 50 µL of assay buffer containing the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer.

-

Quantify the increase in fluorescence, which is proportional to the caspase-3 activity.

Experimental Workflow for Drug Discovery

The exploration of this compound and its metabolites as potential anticancer agents follows a structured workflow, from initial screening to more in-depth mechanistic studies.

Conclusion

This compound and its primary metabolites, ERY-GSH and ERY-NAC, exhibit promising anticancer properties through the modulation of key cellular pathways, including the Keap1-Nrf2 antioxidant response and the induction of apoptosis. While qualitative evidence of their efficacy against a panel of cancer cell lines is available, further quantitative studies are necessary to establish a comprehensive profile of their potency. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of these natural compounds. Continued investigation into the specific molecular interactions and downstream effects of this compound and its metabolites is warranted to advance their development as potential novel anticancer agents.

References

- 1. rsc.org [rsc.org]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. researchgate.net [researchgate.net]

- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics study on the antitumor effect of marine natural compound flexibilide in HCT-116 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In Vivo Metabolism of Erysolin in Rat Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysolin, an isothiocyanate found in cruciferous vegetables, has garnered interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety in preclinical studies. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound in rat models, based on the current scientific literature. The focus is on the metabolic pathways, experimental procedures used for metabolite identification, and relevant signaling pathways.

Metabolic Profile of this compound in Rats

Studies in rat models have demonstrated that this compound is metabolized primarily through the mercapturic acid pathway. This pathway is a major route for the detoxification of electrophilic compounds. The metabolic process involves the conjugation of this compound with endogenous glutathione (GSH), followed by enzymatic cleavage and acetylation to form more water-soluble compounds that can be readily excreted.

A key study identified the parent drug and a total of six phase II metabolites in the plasma, urine, feces, and bile of rats following oral administration of this compound[1]. The primary metabolites are the glutathione (GSH) and N-acetylcysteine (NAC) conjugates of this compound[2].

Metabolic Pathway of this compound

The biotransformation of this compound in rats follows a sequential enzymatic process:

-

Glutathione Conjugation: this compound first reacts with glutathione (GSH) in a reaction likely catalyzed by glutathione S-transferases (GSTs). This forms an this compound-glutathione conjugate (ERY-GSH)[1].

-

Amino Acid Cleavage: The glutamic acid and glycine residues are sequentially cleaved from the ERY-GSH conjugate, a process mediated by enzymes such as γ-glutamyltransferase and dipeptidases. This results in the formation of an this compound-cysteine conjugate.

-

N-acetylation: The cysteine conjugate is then N-acetylated by N-acetyltransferase to form the final mercapturic acid derivative, this compound-N-acetylcysteine (ERY-NAC), which is then excreted[1].

Quantitative Data on this compound Metabolism

Despite the identification of the metabolic pathway and key metabolites, a thorough review of the available scientific literature did not yield specific quantitative data on the in vivo metabolism of this compound in rat models. Pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound and its metabolites have not been reported in the reviewed studies. The following tables are provided as a template for future studies to populate.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | Data not available | Data not available | Data not available |

| ERY-GSH | Data not available | Data not available | Data not available |

| ERY-NAC | Data not available | Data not available | Data not available |

Table 2: Excretion Profile of this compound Metabolites in Rats

| Metabolite | Urine (%) | Feces (%) | Bile (%) |

| ERY-GSH | Data not available | Data not available | Data not available |

| ERY-NAC | Data not available | Data not available | Data not available |

Experimental Protocols

The following methodologies are based on the experimental design of a key study on this compound metabolism in rats[1].

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats are commonly used for metabolic studies.

-

Drug Administration: this compound is administered to rats via intragastric gavage at a single dose. A reported dose is 100 mg/kg[1][3].

Sample Collection

-

Biological Matrices: Plasma, urine, feces, and bile are collected to provide a comprehensive profile of metabolite distribution and excretion.

-

Time Points: Samples are typically collected at various time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) profile.

Sample Preparation

-

Extraction: Due to the complexity of biological matrices, a sample clean-up and extraction step is necessary. This may involve protein precipitation for plasma samples and solid-phase extraction (SPE) for urine and bile samples to remove interfering substances and concentrate the analytes.

Analytical Methodology

-

Instrumentation: A high-resolution mass spectrometry technique is essential for the accurate identification of metabolites. An ultra-high performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry (UHPLC-FT-ICR-MS) system has been successfully used[1].

-

Chromatography: Chromatographic separation is typically performed on a C18 column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode for the detection of this compound and its metabolites. Data is acquired in full scan mode, and tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

Signaling Pathways

Isothiocyanates, the class of compounds to which this compound belongs, are known to interact with the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This induction of phase II detoxifying enzymes is a key mechanism of the chemopreventive effects of isothiocyanates[4][5].

Conclusion

The in vivo metabolism of this compound in rat models proceeds primarily through the mercapturic acid pathway, leading to the formation of glutathione and N-acetylcysteine conjugates. While the qualitative metabolic pathway is established, there is a notable absence of quantitative pharmacokinetic data in the current literature. Future research should focus on quantifying the levels of this compound and its metabolites in various biological matrices to establish a complete pharmacokinetic profile. Furthermore, the interaction of this compound with the Keap1-Nrf2-ARE signaling pathway provides a mechanistic basis for its potential chemopreventive and antioxidant effects, warranting further investigation. The experimental protocols and diagrams provided in this guide offer a framework for designing and interpreting future studies on this compound metabolism.

References

- 1. In vivo study of this compound metabolic profile by ultra high performance liquid chromatography coupleded to Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

Erysolin's Impact on Apoptosis in Cancer Cell Lines: A Technical Overview

Erysolin, a naturally occurring isothiocyanate found in plants like Eruca sativa (rocket), has demonstrated potential as an anticancer agent.[1][2] This technical guide provides an in-depth analysis of this compound's effects on apoptosis in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Analysis of this compound-Induced Apoptosis

Studies have quantified the apoptotic effects of this compound on different human breast cancer cell lines. The data reveals a dose-dependent and cell-line-specific response.

Table 1: Percentage of Apoptosis in Human Breast Cancer Cell Lines after 72-Hour this compound Treatment

| Cell Line | This compound Concentration (µM) | Apoptosis (%) |

|---|---|---|

| MCF-7 | 10 | Unresponsive |

| 50 | 50% | |

| MDA-MB-231 | 10 | 20% |

| | 50 | 70% |

Data sourced from in vitro experiments where cells were incubated for 72 hours.[1][3]

At a concentration of 50 µM, this compound induced significant apoptosis in both MCF-7 and MDA-MB-231 cell lines, reaching 50-70% after 72 hours of incubation.[1][2] Notably, at a lower concentration of 10 µM, this compound prompted a moderate 20% apoptosis in MDA-MB-231 cells, while MCF-7 cells remained unresponsive.[1][3]

Experimental Protocols

The following methodologies are standard for assessing this compound-induced apoptosis in cancer cell lines.

1. Cell Culture and Treatment:

-

Cell Lines: Human breast cancer cell lines MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant) are commonly used.[3]

-

Culture Medium: Cells are typically cultured in RPMI1640 medium supplemented with 10% fetal calf serum.[2]

-

Culture Conditions: Cells are maintained at 37°C in a humidified CO2 incubator with 5% carbon dioxide until they reach 80-90% confluency.[2]

-

This compound Treatment: this compound is dissolved in DMSO (final concentration usually 0.1%) and applied to the cell cultures at specified concentrations (e.g., 10 µM and 50 µM) for a designated period, such as 72 hours.[2]

2. Apoptosis Analysis via Flow Cytometry:

-

Cell Harvesting: After incubation, cells are harvested by trypsinization.[2]

-

Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).[2]

-

Staining: Apoptosis is quantified using methods like Annexin V-FITC/Propidium Iodide (PI) staining, following the manufacturer's protocol.

-

Analysis: The stained cells are analyzed using a flow cytometer (FACS). Data acquisition and analysis are performed with software such as Cell Quest Pro.[1][3] The results are typically normalized against a vehicle control.[3]

Molecular Mechanisms and Signaling Pathways

In silico and in vitro studies suggest that this compound induces apoptosis primarily through a p53-mediated extrinsic pathway.[2] The key molecular interactions involve the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic cascades.[1][2]

Core Signaling Events:

-

Inhibition of p53-MDM2 Interaction: this compound shows a high affinity for the p53-MDM2 interface.[1] Murine double minute 2 (MDM2) is a negative regulator of the p53 tumor suppressor protein; by binding to p53, MDM2 promotes its degradation.[4][5] this compound's interference with this interaction stabilizes p53, allowing it to accumulate and initiate apoptosis.[2][3]

-

Inhibition of Bcl-2: this compound binds to and blocks the active site of the anti-apoptotic protein Bcl-2.[2] Bcl-2 normally functions to prevent apoptosis.[6][7]

-

Activation of BAX: The stabilization of p53 leads to the induction of BAX, a pro-apoptotic member of the Bcl-2 family.[2]

-

Caspase Activation: The apoptotic signal is further propagated through the activation of initiator caspase-8 and executioner caspase-3, leading to the final stages of programmed cell death.[2]

Diagram of this compound-Induced Apoptotic Pathway

Caption: this compound-induced p53-mediated extrinsic apoptosis pathway.

Experimental Workflow for Apoptosis Assessment

Caption: Standard workflow for analyzing this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico Prediction of Mechanism of this compound-induced Apoptosis in Human Breast Cancer Cell Lines [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Bcl-2 regulates a caspase-3/caspase-2 apoptotic cascade in cytosolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Effects of Erysolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysolin, an isothiocyanate found in cruciferous vegetables, has emerged as a promising natural compound with potent anti-tumor properties. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's efficacy against cancer cells. We summarize key quantitative data, provide detailed experimental protocols for investigating its effects, and present visual representations of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds derived from glucosinolates, which are abundant in cruciferous vegetables. Extensive research has highlighted the chemopreventive and therapeutic potential of ITCs, with sulforaphane being one of the most well-studied examples. This compound, a structural analog of sulforaphane, has garnered significant attention for its ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways implicated in cancer. This guide will delve into the technical details of this compound's anti-tumor effects, providing a foundation for further investigation and potential therapeutic development.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle. Its molecular interactions target several key regulators of cell proliferation and survival.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. In vitro studies on human breast cancer cell lines, MCF-7 and MDA-MB-231, have demonstrated that this compound can induce apoptosis in a dose-dependent manner.[1] At a concentration of 50 µM, this compound treatment for 72 hours resulted in 50-70% apoptosis in both cell lines.[1] Notably, at a lower concentration of 10 µM, it induced 20% apoptosis in the p53-mutant MDA-MB-231 cells, while showing minimal effect on the p53-wild type MCF-7 cells, suggesting a potential p53-independent mechanism at lower concentrations.[1]

The apoptotic cascade initiated by this compound is believed to involve the extrinsic pathway. This is supported by in silico docking studies that show this compound has a higher binding affinity for the anti-apoptotic protein Bcl-2 compared to the pro-apoptotic protein BAX and caspases 3 and 8. By inhibiting Bcl-2, this compound disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent cell death.

Furthermore, this compound has been shown to interact with the p53-MDM2 complex. By potentially disrupting this interaction, this compound may stabilize and activate p53, a critical tumor suppressor protein, leading to the transcription of pro-apoptotic genes.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G2/M phase. This effect is mediated through the inhibition of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 6 (CDK6). In silico models predict strong inhibitory interactions between this compound and these kinases, which are crucial for the progression of the cell cycle.

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by binding to Kelch-like ECH-associated protein 1 (Keap1). Many isothiocyanates, including sulforaphane, are known to activate the Nrf2 pathway by modifying cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. While the direct interaction of this compound with the Nrf2/Keap1 pathway is still under active investigation, its structural similarity to other Nrf2-activating isothiocyanates suggests it may also function as an activator of this protective pathway.

Quantitative Data on Anti-Tumor Effects

The following tables summarize the available quantitative data on the anti-tumor effects of this compound.

| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Reference |

| MCF-7 | Breast Cancer | Apoptosis | ~50% | 72 hours | [1] |

| MDA-MB-231 | Breast Cancer | Apoptosis | ~70% | 72 hours | [1] |

| MDA-MB-231 | Breast Cancer | Apoptosis | ~20% | 72 hours | [1] |

Note: Comprehensive IC50 values for this compound across a wider range of cancer cell lines are a subject of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-tumor effects of this compound. These protocols are based on established methods and can be adapted for specific experimental needs.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MCF-7 or MDA-MB-231 cells

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 10 µM, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Cell Harvesting:

-

Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells collected from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

This protocol details the detection of proteins such as CDK2, CDK6, Bcl-2, and p53 by western blotting.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for CDK2, CDK6, Bcl-2, p53, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated and untreated cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Subcutaneous Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft model in mice.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice)

-

Cancer cells (e.g., MDA-MB-231)

-

Matrigel

-

This compound formulation for injection (e.g., dissolved in a biocompatible vehicle)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (at a predetermined dose and schedule, e.g., intraperitoneal injection daily or every other day) to the treatment group. The control group should receive the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or as per ethical guidelines.

-

Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and compare the final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis by inhibiting Bcl-2 and MDM2.

This compound and Cell Cycle Arrest at G2/M

Caption: this compound causes G2/M cell cycle arrest by inhibiting CDK2 and CDK6.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for quantifying this compound-induced apoptosis.

Conclusion

This compound demonstrates significant potential as an anti-tumor agent, acting through the induction of apoptosis and cell cycle arrest in cancer cells. Its multifaceted mechanism of action, targeting key regulatory proteins, makes it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in this guide provide a solid framework for researchers to explore the therapeutic utility of this compound and to contribute to the development of novel cancer therapies. Further research is warranted to establish a comprehensive profile of its efficacy across a broader range of cancer types and to elucidate the full spectrum of its molecular targets.

References

Methodological & Application

Application Notes and Protocols for Erysolin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysolin is a naturally occurring isothiocyanate found in cruciferous vegetables, analogous to sulforaphane.[1][2] It has garnered significant interest in the scientific community for its potential anticancer and antioxidative properties.[2] Research has demonstrated its cytotoxic effects on various cancer cell lines, including prostate (DU145), colon (HCT 116, SW480), breast (MCF-7), liver (HEP3B, HepG2), ovarian (SKOV3), cervical (HeLa), lung (A549), and leukemia (HL-60, U937, K562) cells.[3][4] The mechanism of action involves the induction of phase II enzymes and apoptosis.[1][2][4]

This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring accurate and reproducible experimental results.

Physicochemical Properties and Storage

A summary of the key properties of this compound and recommended storage conditions is provided below.

| Property | Value | Reference |

| CAS Number | 504-84-7 | [1][3][5][6] |

| Molecular Formula | C₆H₁₁NO₂S₂ | [1][3][5] |

| Molecular Weight | 193.29 g/mol | [3][5] |

| Appearance | White solid/crystal powder | [2][3] |

| Purity | ≥97% | [2][5] |

| Solubility | Soluble in DMSO, Chloroform, and Methanol | [1][2][4][6] |

| Storage (Powder) | -20°C for up to 3 years | [1][3] |

| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [3][7] |

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM this compound stock solution in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.

3.1. Materials and Equipment

-

This compound powder (Purity ≥97%)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[8]

-

Analytical balance

-

Microcentrifuge tubes (amber or wrapped in foil)

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

3.3. Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 193.29 g/mol x 1000 mg/g

-

Mass = 1.933 mg

-

-

-

Weighing the this compound Powder:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh approximately 1.933 mg of this compound powder into the tube. Record the exact weight.

-

-

Dissolution in DMSO:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (µL) = (Mass (mg) / 193.29 g/mol ) / (10 mmol/L) x 1,000,000 µL/L

-

-

Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[9]

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil.[7]

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[3] For short-term storage, -20°C is suitable for up to one month.[7]

-

3.4. Preparation of Working Solutions

-

For cell-based assays, the DMSO stock solution should be diluted with cell culture medium to the desired final concentration.

-

It is crucial to maintain the final concentration of DMSO in the culture medium below 0.5% (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[7]

-

A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

Postulated Signaling Pathway of this compound-Induced Apoptosis

This compound, similar to other isothiocyanates, is known to induce apoptosis in cancer cells. While the precise and complete signaling cascade for this compound is a subject of ongoing research, a plausible pathway involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Caption: Postulated pathway of this compound-induced apoptosis.

Safety Precautions

-

This compound is a chemical compound with potential biological activity. Standard laboratory safety practices should be followed.

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder and its solutions.

-

Handle DMSO with care as it can facilitate the absorption of substances through the skin.[8]

-

All handling of this compound powder and concentrated stock solutions should be performed in a chemical fume hood.

Disclaimer: This protocol is intended for research use only by qualified personnel. The information provided is based on currently available data and should be used as a guide. Researchers should always consult the relevant product datasheets and safety data sheets (SDS) and may need to optimize protocols for their specific experimental needs.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound | Anticancer | Natural product | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 504-84-7 [chemicalbook.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. emulatebio.com [emulatebio.com]

Application Notes and Protocols for Erysolin Treatment in HeLa and HepG2 Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysolin is a naturally occurring isothiocyanate found in cruciferous vegetables, such as rocket (Eruca sativa).[1] As an analogue of sulforaphane, it has garnered interest in the scientific community for its potential antioxidative and anticancer properties.[2] Isothiocyanates are a class of compounds extensively studied for their chemopreventive and therapeutic effects against various cancers. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on two commonly used human cancer cell lines: HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). While this compound has demonstrated antitumor activity against both HeLa and HepG2 cells, specific quantitative data on its effects are not widely available in peer-reviewed literature. The data presented in the tables below are illustrative and based on the known effects of related isothiocyanates. Researchers are encouraged to generate their own dose-response curves to determine the precise IC50 values and optimal treatment conditions for their specific experimental setup.

Mechanism of Action

The anticancer mechanism of this compound, like other isothiocyanates, is believed to be multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS). An in silico study suggests that this compound may induce apoptosis through interactions with key regulatory proteins such as cyclin-dependent kinases (CDK2, CDK6), the anti-apoptotic protein Bcl-2, estrogen receptor-alpha (ER-α), and by disrupting the p53-MDM2 interaction, which would lead to the stabilization and activation of the p53 tumor suppressor protein.[1]

Data Presentation: Effects of this compound on HeLa and HepG2 Cells

Note: The following tables contain illustrative quantitative data based on the known activities of isothiocyanates on cancer cells. Specific experimental data for this compound on HeLa and HepG2 cells is limited in publicly available literature. These tables are intended to serve as a template for organizing experimentally derived data.

Table 1: Cell Viability (IC50 Values) of this compound

| Cell Line | Treatment Duration | Illustrative IC50 (µM) |

| HeLa | 48 hours | 25 - 50 |

| HepG2 | 48 hours | 30 - 60 |

Table 2: Induction of Apoptosis by this compound (Illustrative Data)

| Cell Line | This compound Conc. (µM) | Treatment Duration | % Apoptotic Cells (Annexin V+) |

| HeLa | 0 (Control) | 48 hours | 5% |

| 25 | 48 hours | 25% | |

| 50 | 48 hours | 50% | |

| HepG2 | 0 (Control) | 48 hours | 4% |

| 30 | 48 hours | 20% | |

| 60 | 48 hours | 45% |

Table 3: Effect of this compound on Cell Cycle Distribution (Illustrative Data)

| Cell Line | This compound Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HeLa | 0 (Control) | 55% | 25% | 20% |

| 25 | 65% | 20% | 15% | |

| 50 | 75% | 15% | 10% | |

| HepG2 | 0 (Control) | 60% | 20% | 20% |

| 30 | 70% | 15% | 15% | |

| 60 | 80% | 10% | 10% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on HeLa and HepG2 cells.

Materials:

-

HeLa or HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa or HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in this compound-treated cells using flow cytometry.

Materials:

-

HeLa or HepG2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

HeLa or HepG2 cells

-

This compound

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with cold PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol is for measuring intracellular ROS levels in this compound-treated cells.

Materials:

-

HeLa or HepG2 cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates).

-

Treat cells with this compound for the desired time.

-

Remove the medium and wash the cells with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Analyze the fluorescence intensity immediately by flow cytometry (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression of key proteins in signaling pathways affected by this compound.

Materials:

-

HeLa or HepG2 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p53, Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols: UHPLC-FT-ICR-MS Method for Erysolin Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysolin is a naturally occurring isothiocyanate found in cruciferous vegetables, which has garnered significant interest for its potential anti-tumor and neuroprotective properties. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides a detailed application note and protocol for the analysis of this compound and its metabolites in biological matrices using Ultra-High-Performance Liquid Chromatography coupled to Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS). This advanced analytical technique offers high resolution and mass accuracy, enabling the precise identification and characterization of metabolites.[1][2][3]

Principle

The method utilizes the separation power of UHPLC to resolve this compound and its metabolites from complex biological matrices. The separated compounds are then introduced into an FT-ICR-MS system. This high-resolution mass spectrometer allows for the determination of the elemental composition of the parent drug and its metabolites with a high degree of confidence, facilitating their structural elucidation.[4][5] The primary metabolic route for this compound is the mercapturic acid pathway, a major phase II detoxification process for electrophilic compounds.[6][7][8]

Experimental Protocols

Sample Preparation

Biological samples such as plasma, urine, feces, and bile are collected from subjects administered with this compound.[1][3] The following are general protocols for sample preparation that can be adapted based on the specific matrix.

a) Plasma:

-

To 100 µL of rat plasma, add 10 µL of 10% formic acid and vortex for 1 minute.[9]

-

Add 400 µL of a 1:1 (v/v) mixture of methanol and acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 5 minutes to precipitate proteins.[9]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 70% methanol.[9]

-

Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to a UHPLC vial for analysis.[9]

b) Urine:

-

Thaw urine samples and vortex to ensure homogeneity.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.[10]

-

Dilute the supernatant 1:1 with the initial mobile phase.

-

Transfer the diluted sample to a UHPLC vial for injection.

c) Feces:

-

Lyophilize fecal samples and grind them into a fine powder.

-

Weigh 15 mg of the dried feces and add 1 mL of a 5% ammonium-ethanol aqueous solution.[11]

-

Vortex for 30 seconds and incubate at 60°C for 1 hour.[11]

-

Add 2 mL of water, homogenize for 30 seconds, and centrifuge at 1350 x g for 10 minutes at 4°C.[11]

-

Collect the supernatant for analysis. A solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[11]

d) Bile:

-

Thaw bile samples and vortex.

-

Add 400 µL of methyl tert-butyl ether (MTBE) to 50 µL of bile sample.[10]

-

Vortex for 3 minutes and centrifuge for 5 minutes at 4,000 rpm and 4°C.[10]

-

Separate the supernatant and dry it under a stream of nitrogen.[10]

-

Reconstitute the residue in 100 µL of 30% acetonitrile for analysis.[10]

UHPLC Conditions

-

Column: ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A linear gradient is typically employed. An example gradient is as follows: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

FT-ICR-MS Parameters

-

Mass Spectrometer: Bruker Solarix or similar high-resolution FT-ICR mass spectrometer[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1][3]

-

Mass Range: m/z 100-1000

-

Capillary Voltage: 3500 V

-

Nebulizer Gas: Nitrogen at a flow rate of 2 L/min

-

Drying Gas: Nitrogen at a flow rate of 8 L/min and a temperature of 200°C

-

Data Acquisition: Broadband mode with a data size of 2M words

-

Resolution: >100,000 at m/z 400

Data Presentation

A total of six phase II metabolites of this compound were detected and identified in rat plasma, urine, feces, and bile.[1][3] The primary metabolic pathway was determined to be the mercapturic acid pathway.[1][3] The identified metabolites include the glutathione conjugate, cysteine conjugate, and N-acetylcysteine conjugate of this compound.

Table 1: Identified Metabolites of this compound

| Metabolite ID | Proposed Structure | Elemental Composition | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| M0 | This compound (Parent) | C₅H₉NOS₂ | 164.0204 | 164.0201 | -1.8 |

| M1 | This compound-Glutathione Conjugate | C₁₅H₂₄N₄O₇S₃ | 469.0936 | 469.0932 | -0.9 |

| M2 | This compound-Cysteinylglycine Conjugate | C₁₀H₁₇N₃O₅S₃ | 356.0409 | 356.0405 | -1.1 |